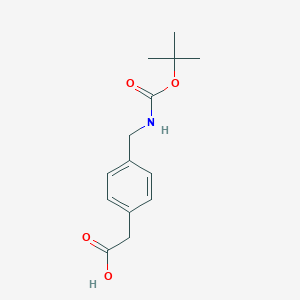

2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid

Vue d'ensemble

Description

2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid is an organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.30 g/mol . This compound is often used in chemical synthesis and research due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 4-aminomethylphenylacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenylacetic acid derivatives.

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

-

Drug Development :

- Peptide Synthesis : The Boc group is widely used in peptide synthesis as it allows for the selective protection of amino groups. This facilitates the stepwise construction of peptides, which are crucial in drug development .

- Prodrug Formation : Boc-amino acids can be utilized to create prodrugs that improve the bioavailability of active pharmaceutical ingredients by enhancing their solubility and stability .

- Biological Activity :

- Structure-Activity Relationship (SAR) Studies :

Case Study 1: Synthesis of Novel NSAIDs

A study focused on synthesizing derivatives of this compound demonstrated that introducing halogen substituents on the phenyl ring significantly enhanced anti-inflammatory activity while maintaining low toxicity profiles .

Case Study 2: Peptide Therapeutics

Research involving the use of Boc-amino acids in peptide synthesis highlighted their role in developing peptide-based therapeutics aimed at treating chronic diseases such as diabetes and cancer. The study showcased how variations in the Boc-protected amino acids led to improved pharmacokinetic properties .

Mécanisme D'action

The mechanism of action of 2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine group. This property is utilized in peptide synthesis and other organic reactions where selective protection and deprotection of functional groups are required .

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl 4-acetamidobenzylcarbamate

- tert-Butyl 4-carbamoylbenzylcarbamate

- tert-Butyl 4-hydroxy-3-methoxybenzylcarbamate

Uniqueness

2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid is unique due to its specific structure, which allows for selective protection of amine groups. This makes it particularly useful in synthetic organic chemistry for the preparation of complex molecules with multiple functional groups .

Activité Biologique

2-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid, commonly referred to as Boc-amino acid derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C14H19NO4, and it features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid structure. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for various biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Boc-amino acid derivatives. For instance, certain derivatives exhibited moderate activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 µg/mL . These findings suggest that modifications to the amino acid structure can enhance antibacterial efficacy.

Anticancer Properties

The anticancer potential of Boc-amino acid derivatives has been extensively studied. In vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example, one study reported an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent cytotoxicity . Furthermore, these compounds showed selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

Table 1: Summary of Biological Activities

The mechanism by which Boc-amino acid derivatives exert their biological effects involves several pathways:

- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways, leading to cell death .

- Targeting Specific Enzymes : Some derivatives have demonstrated inhibitory effects on matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis .

- Selective Toxicity : The selectivity observed in cancer cell lines suggests that these compounds may exploit differences in metabolic pathways between normal and cancerous cells.

Case Studies

A notable case study involved the administration of Boc-amino acid derivatives in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The treatment significantly inhibited lung metastasis compared to controls, demonstrating the compound's potential as an anti-metastatic agent . Additionally, pharmacokinetic studies indicated that these compounds have acceptable toxicity profiles at high doses (800 mg/kg), further supporting their therapeutic viability .

Propriétés

IUPAC Name |

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-6-4-10(5-7-11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPQNTNSSNXGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71420-92-3 | |

| Record name | 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.